Cefazedone

Vue d'ensemble

Description

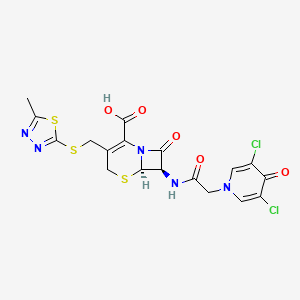

La Céfazédone est un antibiotique céphalosporine de première génération. Il s'agit d'un composé semi-synthétique doté d'un large spectre d'activité contre les bactéries Gram-positives et Gram-négatives. La formule chimique de la céfazédone est C18H15Cl2N5O5S3 et sa masse molaire est de 548,43 g/mol . Cet antibiotique est principalement utilisé pour traiter les infections bactériennes en inhibant la synthèse de la paroi cellulaire bactérienne.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la céfazédone implique plusieurs étapes. Une méthode courante commence avec l'acide 7-amino-céphalosporanique (7-ACA) et l'acide 3,5-dichloropyridine acétique. Ces derniers réagissent en présence d'un agent déshydratant pour former un produit intermédiaire. Cet intermédiaire réagit ensuite avec le 2-mercapto-5-méthyl-1,3,4-thiadiazole sous protection d'azote à des températures comprises entre 50 et 90 degrés Celsius. Le mélange résultant est purifié et le pH est ajusté à 1-3 à l'aide d'un acide inorganique pour précipiter la céfazédone .

Méthodes de production industrielle

En milieu industriel, la production de céfazédone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est souvent converti en sa forme de sel de sodium pour une meilleure solubilité et stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La céfazédone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes contenant du soufre dans la molécule.

Réduction : Les réactions de réduction peuvent affecter les groupes nitro présents dans la structure.

Substitution : Des réactions de substitution peuvent se produire au niveau des atomes de chlore ou du cycle thiadiazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des hydroxylamines .

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Cefazedone's pharmacokinetic profile is crucial for understanding its clinical applications. A study evaluated the pharmacokinetic and pharmacodynamic parameters in patients with community-acquired pneumonia (CAP). The study involved ten patients who received intravenous this compound sodium at a dosage of 2 g every 12 hours for 7 to 14 days. Key findings include:

- Maximum Concentration (Cmax) : 175.22 ± 36.28 mg/L

- Half-Life (T½) : 1.52 ± 0.23 hours

- Area Under the Curve (AUC) : 280.51 ± 68.17 mg·L⁻¹·h⁻¹

- Clearance (CL) : 7.37 ± 1.84 L/h

- Volume of Distribution (Vd) : 16.06 ± 4.42 L

The study concluded that a dosing regimen maintaining the time above the minimum inhibitory concentration (ƒT > MIC) was effective, with an average ƒT > MIC of 55.45 ± 8.12% correlating with clinical efficacy .

Clinical Applications

This compound has been successfully utilized in treating various infections:

- Respiratory Infections : Effective against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.

- Urinary Tract Infections : Demonstrated efficacy against Escherichia coli and other uropathogens.

- Skin and Soft Tissue Infections : Used in surgical prophylaxis and treatment of post-operative infections.

A notable case report documented this compound's use in a pediatric patient with osteomyelitis, illustrating its application in complex infections .

Toxicity Studies

While this compound is generally considered safe, studies have investigated its potential toxicity, particularly regarding its degradation products. A study using zebrafish embryos assessed the teratogenic effects associated with this compound and its impurities, revealing that certain degradation products could exhibit significant toxicity . Key findings include:

- The teratogenic effects were linked to the structure of the degradation product known as 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD).

- Toxicity assessments indicated that while this compound itself showed minimal teratogenic effects, its degradation products could pose risks during embryonic development.

Summary Table of this compound Applications

Mécanisme D'action

Cefazedone exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparaison Avec Des Composés Similaires

Composés similaires

La céfazédone est similaire à d'autres céphalosporines de première génération telles que :

- Céfazoline

- Céphalexine

- Cefadroxil

- Céphalothine

Unicité

Comparée à ces composés, la céfazédone présente des caractéristiques structurales uniques, telles que la présence d'un cycle thiadiazole et d'un fragment d'acide dichloropyridine acétique. Ces différences structurales contribuent à son spectre d'activité et à ses propriétés pharmacocinétiques spécifiques .

Activité Biologique

Cefazedone is a semisynthetic cephalosporin antibiotic that exhibits significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, effectiveness against various pathogens, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process crucial for cell wall integrity. This action leads to cell lysis and ultimately bacterial death.

Antibacterial Spectrum

This compound demonstrates notable activity against various bacterial strains. Table 1 summarizes its effectiveness against key pathogens.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) Range (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Sensitive | 0.25 - 2 |

| Streptococcus pneumoniae | Sensitive | 0.5 - 4 |

| Escherichia coli | Variable | 1 - 16 |

| Klebsiella pneumoniae | Sensitive | 0.5 - 8 |

| Proteus mirabilis | Sensitive | 0.5 - 4 |

| Enterococcus faecalis | Moderate sensitivity | 16 - 32 |

This compound's antibacterial activity has been compared to that of cefazolin, with this compound showing superior efficacy against enterococci and certain strains of E. coli .

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic study involving ten patients with community-acquired pneumonia (CAP) revealed critical insights into this compound's pharmacodynamics. The study administered intravenous this compound sodium at a dosage of 2 g every 12 hours for a duration of 7 to 14 days. Key findings from this study are summarized in Table 2.

| Parameter | Value |

|---|---|

| Cmax (mg/L) | 175.22 ± 36.28 |

| T½ (hours) | 1.52 ± 0.23 |

| AUC (0–∞) (mg·L⁻¹·h⁻¹) | 280.51 ± 68.17 |

| Clearance (L/h) | 7.37 ± 1.84 |

| Volume of Distribution (L) | 16.06 ± 4.42 |

| Average ƒT > MIC (%) | 55.45 ± 8.12 |

The study found that eight out of ten patients were cured, with all isolated strains being susceptible to this compound, indicating its effectiveness in treating infections caused by sensitive bacteria .

Case Studies and Clinical Efficacy

In clinical settings, this compound has been utilized effectively for various infections, particularly those involving the respiratory tract, urinary tract, and skin . A notable case involved a patient with severe pneumonia who exhibited significant improvement after receiving this compound treatment, demonstrating its clinical efficacy in real-world scenarios.

Safety and Toxicity

While generally well-tolerated, this compound can have side effects, including allergic reactions and gastrointestinal disturbances. Toxicity studies conducted using zebrafish as a model organism indicated that higher concentrations could lead to developmental deformities and increased mortality rates . The teratogenic effects were observed at concentrations above 100 µg/ml, highlighting the need for careful dosage management in clinical applications.

Propriétés

IUPAC Name |

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLCNEGVSVJLDN-MLGOLLRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63521-15-3 (mono-hydrochloride salt) | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50204733 | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56187-47-4 | |

| Record name | Cefazedone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefazedone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefazedone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13778 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefazedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFAZEDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.